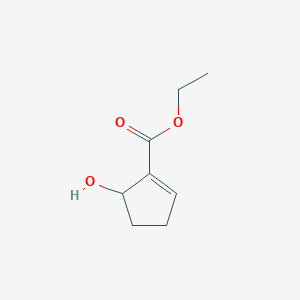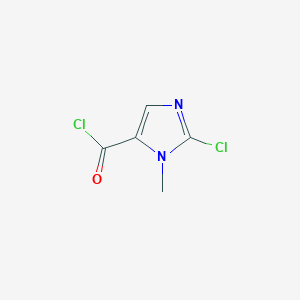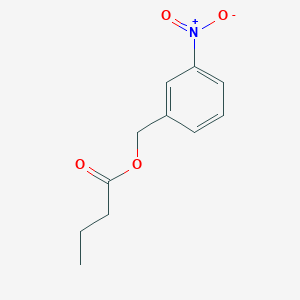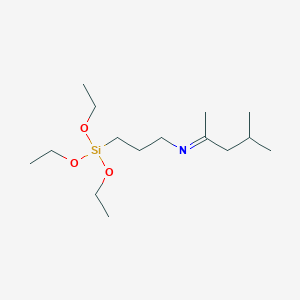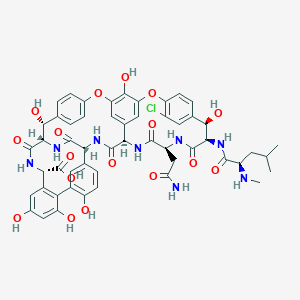
Eremomycin aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eremomycin aglycone is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces erythreus in 1970. Eremomycin aglycone has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of eremomycin aglycone involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately results in bacterial cell death.
Biochemische Und Physiologische Effekte
Eremomycin aglycone has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using eremomycin aglycone in lab experiments is its potent antibacterial activity. The compound has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. However, one of the limitations of using eremomycin aglycone in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on eremomycin aglycone. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the compound's potential use in the treatment of other bacterial infections, such as tuberculosis. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of eremomycin aglycone is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces erythreus. The isolated compound is then subjected to chemical modifications to produce eremomycin aglycone. The most common method for synthesizing eremomycin aglycone is through the total synthesis approach, which involves the chemical synthesis of the molecule from simple starting materials.
Wissenschaftliche Forschungsanwendungen
Eremomycin aglycone has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. The compound has also been studied for its potential use in the treatment of other bacterial infections, such as tuberculosis. In addition, eremomycin aglycone has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
119789-44-5 |
|---|---|
Produktname |
Eremomycin aglycone |
Molekularformel |
C53H53ClN8O17 |
Molekulargewicht |
1109.5 g/mol |
IUPAC-Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1 |
InChI-Schlüssel |
RWFDKJBPMLNBSI-GAZOPBORSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
Kanonische SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
Andere CAS-Nummern |
119789-44-5 |
Synonyme |
eremomycin aglycone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



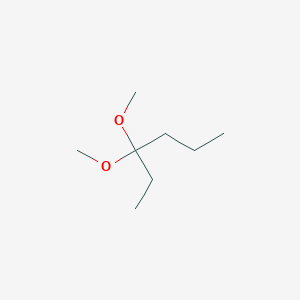

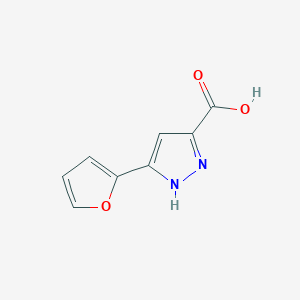
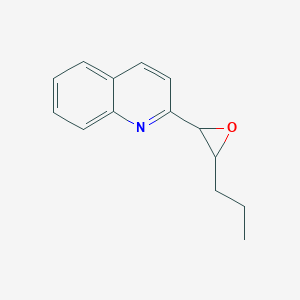
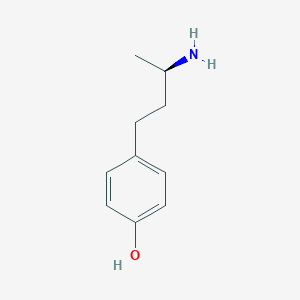
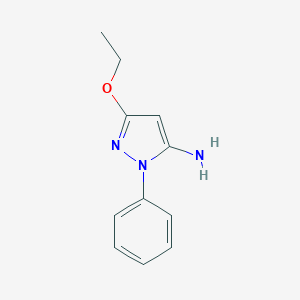
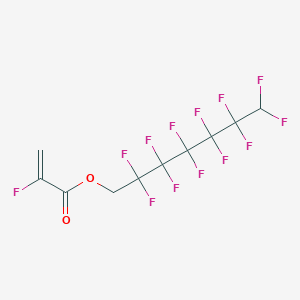
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
